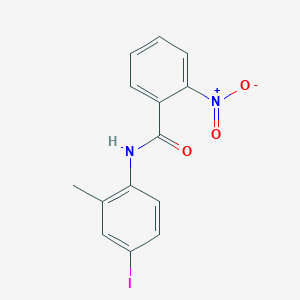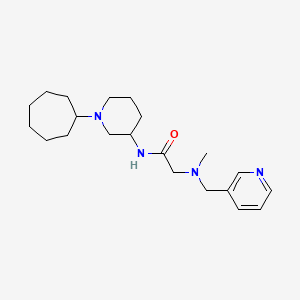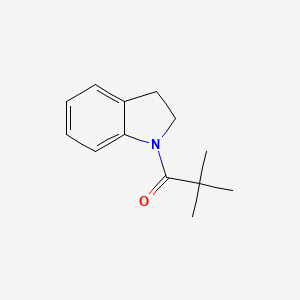
3-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)-1-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)-1-piperidinecarboxamide, also known as CEP-1347, is a synthetic compound that has shown potential in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. It is a small molecule that can penetrate the blood-brain barrier and inhibit the activity of a protein called c-Jun N-terminal kinase (JNK), which is involved in neuronal cell death.
Mecanismo De Acción
3-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)-1-piperidinecarboxamide works by inhibiting the activity of JNK, a protein kinase that is involved in the regulation of cell death. JNK is activated in response to various stressors, including oxidative stress and inflammation, and can lead to neuronal cell death. By inhibiting JNK, 3-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)-1-piperidinecarboxamide can protect neurons from cell death and promote neuronal survival.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, 3-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)-1-piperidinecarboxamide has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are both implicated in neurodegenerative diseases. 3-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)-1-piperidinecarboxamide has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)-1-piperidinecarboxamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and the blood-brain barrier. It has also been extensively studied in preclinical and clinical trials, with a well-established safety profile. However, there are also limitations to using 3-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)-1-piperidinecarboxamide in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels in the body. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 3-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)-1-piperidinecarboxamide. One area of focus is on optimizing its pharmacokinetics to improve its efficacy and reduce its side effects. Another area of focus is on understanding its mechanism of action in more detail, which could lead to the development of more targeted therapies for neurodegenerative diseases. Additionally, there is interest in exploring the potential of 3-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)-1-piperidinecarboxamide in other neurological conditions, such as stroke and traumatic brain injury.
Métodos De Síntesis
The synthesis of 3-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)-1-piperidinecarboxamide involves several steps, starting with the reaction of 3-chlorobenzoyl chloride with 2,6-dimethylaniline to form 3-chloro-N-(2,6-dimethylphenyl)benzamide. This intermediate is then reacted with piperidine-1-carboxylic acid to form the final product, 3-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)-1-piperidinecarboxamide.
Aplicaciones Científicas De Investigación
3-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)-1-piperidinecarboxamide has been extensively studied in preclinical and clinical trials for its potential use in treating neurodegenerative diseases. In animal models of Parkinson's disease, 3-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)-1-piperidinecarboxamide has been shown to protect dopaminergic neurons from cell death and improve motor function. In Alzheimer's disease models, 3-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)-1-piperidinecarboxamide has been shown to reduce amyloid beta accumulation and improve cognitive function.
Propiedades
IUPAC Name |
3-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-14-6-3-7-15(2)19(14)23-21(26)24-11-5-9-17(13-24)20(25)16-8-4-10-18(22)12-16/h3-4,6-8,10,12,17H,5,9,11,13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVHDHFKAXDTJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)N2CCCC(C2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)-1-piperidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[3-(2,3-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-2,4-dimethylpyrimidine](/img/structure/B6056265.png)
![1-benzyl-4-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B6056281.png)
![2-(ethylsulfonyl)-5-{[3-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1-(2-methoxyethyl)-1H-imidazole](/img/structure/B6056288.png)



![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3-methyl-1-benzofuran-2-carbohydrazide](/img/structure/B6056310.png)
![N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6056316.png)
![4-(4-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6056330.png)
![N-benzyl-N-methyl-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6056350.png)

